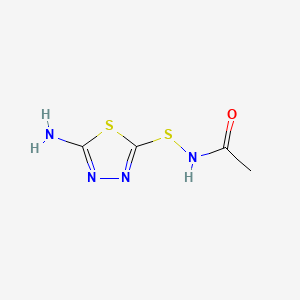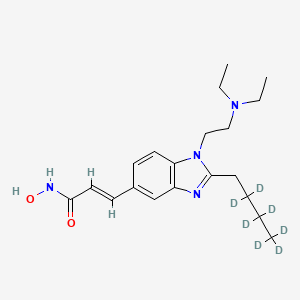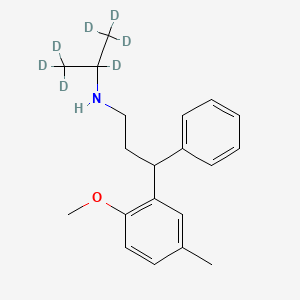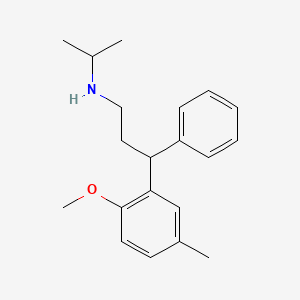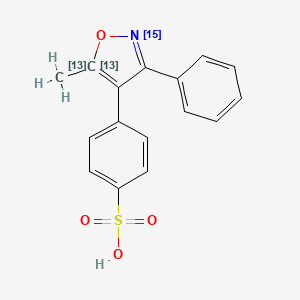![molecular formula C19H26FN3O8 B588150 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine CAS No. 162204-22-0](/img/structure/B588150.png)
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine
Descripción general
Descripción
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is an organic compound with the chemical formula C19H26FN3O8. It is a derivative of 5’-deoxy-5-fluorocytidine and serves as an intermediate in the synthesis of capecitabine, a prodrug of 5-fluorouracil. Capecitabine is used in the treatment of various cancers, including metastatic breast cancer, gastric cancer, colorectal cancer, and bladder cancer .
Mecanismo De Acción
Target of Action
It is known to be a metabolite of the drug capecitabine , which primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .
Mode of Action
Given its structural similarity to capecitabine, it may be hypothesized that it undergoes metabolic conversion in the body to 5-fluorouracil (5-fu), which inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in DNA synthesis and cell division, given its potential conversion to 5-FU . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Capecitabine is orally administered and is extensively metabolized in the liver and tumor tissues to its active form, 5-FU .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve disruption of DNA synthesis and cell division, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .
Action Environment
Factors such as the presence of specific enzymes in the liver and tumor tissues, the patient’s overall health status, and the presence of other medications could potentially influence the metabolism and efficacy of this compound .
Análisis Bioquímico
Biochemical Properties
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. This compound interacts with enzymes such as thymidylate synthase and DNA polymerase, inhibiting their activity and thus preventing the replication of DNA in rapidly dividing cells. The interaction with thymidylate synthase involves the formation of a covalent bond, leading to the inhibition of the enzyme’s function. Additionally, this compound can be incorporated into DNA strands by DNA polymerase, resulting in chain termination and apoptosis of cancer cells .
Cellular Effects
The effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine on various cell types are profound. In cancer cells, it induces apoptosis by disrupting DNA synthesis and repair mechanisms. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and programmed cell death. Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity. This inhibition leads to a decrease in the production of thymidine triphosphate, a nucleotide essential for DNA synthesis. Additionally, the compound can be incorporated into DNA by DNA polymerase, causing premature termination of DNA strands. This incorporation disrupts the normal function of DNA, leading to cell death. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, altering the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. In vitro studies have shown that the compound’s efficacy decreases over time due to degradation. Long-term exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant adverse effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is involved in several metabolic pathways. It is metabolized in the liver by carboxylesterases, which hydrolyze the acetyl groups, converting the compound into its active form. The active metabolite then inhibits thymidylate synthase and is incorporated into DNA. The compound also interacts with other enzymes and cofactors involved in nucleotide metabolism, affecting the overall metabolic flux and levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments. The compound can bind to plasma proteins, affecting its bioavailability and distribution. Its localization within cells is influenced by its interactions with binding proteins and transporters, which facilitate its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. It can also be found in the cytoplasm, where it interacts with various enzymes and regulatory proteins. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .
Métodos De Preparación
The synthesis of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine involves multiple steps. Initially, Cyto-F-Boc is reacted with 3-methylbutanol under appropriate conditions to form N-[(3-methylbutoxy)carbonyl]cytidine. This intermediate is then treated with a mixture of acetic anhydride and pyridine in a suitable solvent to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of capecitabine and other fluoropyrimidine derivatives.
Biology: The compound is studied for its role in inhibiting DNA synthesis and its potential effects on cellular processes.
Medicine: As an intermediate in the production of capecitabine, it indirectly contributes to cancer treatment by inhibiting tumor growth.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of capecitabine.
Comparación Con Compuestos Similares
Similar compounds to 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine include:
5’-Deoxy-5-fluorocytidine: A precursor in the synthesis of the compound.
5’-Deoxy-5-fluorouridine: Another intermediate in the conversion of capecitabine to 5-fluorouracil.
Capecitabine: The prodrug that is ultimately converted to 5-fluorouracil in the body. The uniqueness of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine lies in its specific structure and role as an intermediate in the synthesis of capecitabine, which is an orally administered fluoropyrimidine used in cancer therapy
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-9(2)6-7-28-19(27)22-16-13(20)8-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h8-10,14-15,17H,6-7H2,1-5H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINDFSMIQLNEG-GWBBYGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708426 | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162204-22-0 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]-, 2′,3′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162204-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


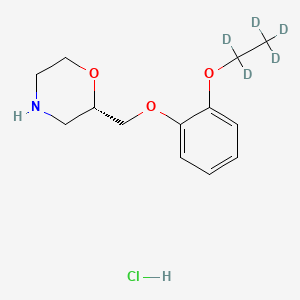

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
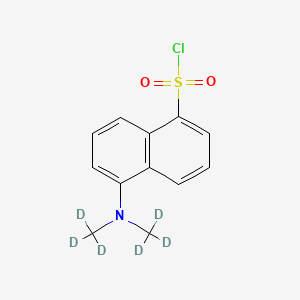
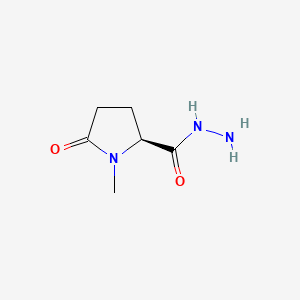
![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)
